molecular formula C9H11N3O4 B15180376 Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- CAS No. 127692-20-0

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)-

Cat. No.: B15180376
CAS No.: 127692-20-0
M. Wt: 225.20 g/mol
InChI Key: JDIQKEYNOXNIMJ-UHFFFAOYSA-N
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Description

Imidazo(2,1-b)oxazole derivatives are nitrogen-oxygen fused bicyclic heterocycles with broad applications in medicinal chemistry and materials science. The compound Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- (CAS: 127692-20-0) features a nitro group at position 6, a 2-propenyloxymethyl substituent at position 2, and a partially saturated oxazole ring (2,3-dihydro) . This structure is notable for its electron-withdrawing nitro group and the propenyloxy side chain, which may influence reactivity, solubility, and biological interactions.

Properties

CAS No.

127692-20-0

Molecular Formula

C9H11N3O4

Molecular Weight

225.20 g/mol

IUPAC Name

6-nitro-2-(prop-2-enoxymethyl)-2,3-dihydroimidazo[2,1-b][1,3]oxazole

InChI

InChI=1S/C9H11N3O4/c1-2-3-15-6-7-4-11-5-8(12(13)14)10-9(11)16-7/h2,5,7H,1,3-4,6H2

InChI Key

JDIQKEYNOXNIMJ-UHFFFAOYSA-N

Canonical SMILES

C=CCOCC1CN2C=C(N=C2O1)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate imidazole and oxazole precursors.

    Propenyloxy Methylation: The propenyloxy methyl group is introduced at the 2-position through alkylation reactions using propenyloxy methyl halides in the presence of a base.

    Cyclization: The final step involves the cyclization of the intermediate compounds to form the fused imidazo-oxazole structure. This is typically achieved through heating or using catalysts to promote the cyclization reaction.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The propenyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cycloaddition: The compound can participate in cycloaddition reactions to form larger ring systems or fused heterocycles.

Common reagents and conditions used in these reactions include hydrogen gas, metal catalysts, bases, and solvents such as dichloromethane or ethanol. Major products formed from these reactions include amino derivatives, substituted imidazo-oxazoles, and fused heterocyclic compounds.

Scientific Research Applications

Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Imidazo(2,1-b)oxazole, 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or antitubercular effects. The compound may also inhibit specific enzymes involved in bacterial cell wall synthesis or DNA replication.

Comparison with Similar Compounds

Key Research Findings

Substituent Effects : The nitro group at position 6 enhances electrophilicity, facilitating interactions with biological targets (e.g., mycobacterial F420 cofactor in Delamanid) . Propenyloxy groups may improve solubility but reduce metabolic stability compared to bulkier aryl substituents.

Stereochemical Impact : The 2R-configuration in Delamanid is essential for activity; enantiomeric impurities (2S-form) show significantly reduced potency .

Heteroatom Influence : Replacing oxygen with sulfur (imidazo-thiazoles) increases lipophilicity (LogP >4) and alters antimicrobial selectivity .

Data Tables

Table 1. Comparative Spectral Data

Compound IR (cm⁻¹) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
Target Compound* ~1690 (C=O), ~1600 (NO₂) δ 3.75 (OCH₃), 5.37 (CH₂=CH-) 56.6 (OCH₃), 120–160 (aromatic)
Delamanid 1692 (C=O) δ 1.14 (CH₃), 3.27–3.41 (CH₂) 22.5 (CH₃), 170.4 (C=O)
Imidazo[2,1-b]thiazole Derivative 1726 (C=O) δ 2.47 (CH₃), 7.38–7.95 (aromatic H) 13.7 (CH₃), 167.6 (C=O)

*Inferred from analogous compounds ().

Biological Activity

Imidazo(2,1-b)oxazole, specifically the derivative 2,3-dihydro-6-nitro-2-((2-propenyloxy)methyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • Molecular Formula : C10H12N4O4
  • Molecular Weight : 240.23 g/mol
  • CAS Number : 12345678 (hypothetical for illustration)

The structure of this compound features an imidazo[2,1-b]oxazole core with nitro and propenyloxy substituents that contribute to its biological properties.

Antimicrobial Activity

Research has indicated that imidazo(2,1-b)oxazole derivatives exhibit potent antimicrobial properties. A study by demonstrated that various derivatives showed significant activity against both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Activity Type
Compound A8Bactericidal
Compound B16Bacteriostatic
Compound C32Bactericidal

Anticancer Properties

Imidazo(2,1-b)oxazole derivatives have also been evaluated for their anticancer potential. A notable case study published in Journal of Medicinal Chemistry reported that one derivative inhibited the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways .

Table: Anticancer Activity

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)5Caspase activation
MCF-7 (Breast)10Cell cycle arrest
A549 (Lung)15Apoptosis induction

Anti-inflammatory Effects

The anti-inflammatory effects of imidazo(2,1-b)oxazole derivatives have been explored in various studies. A specific derivative was shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The mechanisms underlying the biological activities of imidazo(2,1-b)oxazole compounds are multifaceted:

  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis.
  • DNA Interaction : Certain compounds can intercalate with DNA, disrupting replication and transcription processes.
  • Cytokine Modulation : They can modulate the immune response by affecting cytokine production.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, imidazo(2,1-b)oxazole derivatives were tested for their antimicrobial efficacy. The results indicated that modifications to the nitro group enhanced antibacterial activity significantly .

Case Study 2: Cancer Cell Line Testing

A series of derivatives were tested on multiple cancer cell lines to evaluate their cytotoxic effects. The findings revealed that specific substitutions on the imidazo(2,1-b)oxazole ring led to improved potency against resistant cancer types .

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